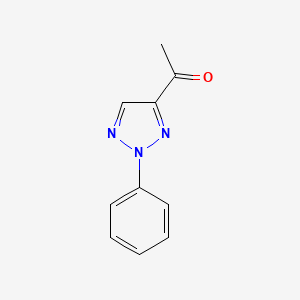

4-Acetyl-2-phenyl-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenyltriazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8(14)10-7-11-13(12-10)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZSRRTSPMNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways of 1,3-Dipolar Cycloaddition Variants

The synthesis of 1,2,3-triazoles is most famously achieved through the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide (B81097) with an alkyne. scielo.br In the absence of a catalyst, this reaction can proceed, but it often requires elevated temperatures and results in a mixture of regioisomers, namely the 1,4- and 1,5-disubstituted triazoles. acs.org Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that the uncatalyzed reaction between an azide and an alkyne proceeds through an asynchronous, one-step mechanism with a high activation energy. nih.govrsc.org This high energy barrier contributes to the slow reaction rate and lack of regioselectivity. nih.govrsc.org

The advent of "click chemistry" introduced the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a significant advancement that addresses the limitations of the thermal reaction. acs.orgnih.gov The CuAAC reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. acs.orgresearchgate.net Mechanistic investigations have revealed that the copper(I) catalyst dramatically alters the reaction pathway. nih.govrsc.org The process is believed to initiate with the coordination of the copper(I) ion to the terminal alkyne, which significantly increases the acidity of the terminal proton and facilitates the formation of a copper-acetylide intermediate. nih.govacs.org This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing metallocycle before undergoing ring contraction and protonation to yield the 1,4-disubstituted triazole and regenerate the catalyst. acs.org This catalyzed pathway has a much lower activation energy compared to the uncatalyzed reaction, leading to a significant rate acceleration. acs.org

Role of Catalysts in Directing Reaction Outcomes

The choice of catalyst is paramount in controlling the regioselectivity and efficiency of the 1,3-dipolar cycloaddition for the synthesis of triazoles.

Copper Salts: Copper(I) salts are the most widely used catalysts for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net The active catalytic species is the copper(I) ion, which can be introduced directly as a Cu(I) salt or generated in situ from the reduction of Cu(II) salts or the oxidation of metallic copper. researchgate.net The coordination of the copper(I) ion to the alkyne is a key step that changes the reaction mechanism from a concerted process to a stepwise one, thereby lowering the activation energy and enforcing the formation of the 1,4-isomer. nih.govrsc.org Various copper(I) sources and ligand systems have been developed to enhance catalytic activity and facilitate catalyst recovery and reuse. researchgate.net

Ruthenium Complexes: In contrast to copper catalysts, ruthenium complexes, particularly those in the +2 oxidation state, are known to catalyze the formation of 1,5-disubstituted 1,2,3-triazoles. acs.orgmdpi.com The proposed mechanism for the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) involves the formation of a ruthenium-acetylide intermediate, which then undergoes oxidative cyclization with the azide to form a six-membered ruthenacycle. Reductive elimination from this intermediate then furnishes the 1,5-triazole product. mdpi.com The ability to selectively access the 1,5-regioisomer by switching the catalyst from copper to ruthenium provides a powerful tool for synthetic chemists. acs.org

Samarium Perchlorate: While less common than copper or ruthenium, lanthanide salts like samarium(III) triflate have been shown to be effective Lewis acid catalysts for various organic transformations, including the synthesis of heterocyclic compounds. organic-chemistry.orgresearchgate.net In the context of triazole synthesis, samarium-based catalysts can promote cycloaddition reactions, although their specific role in directing the regioselectivity for 4-acetyl-2-phenyl-1,2,3-triazole is less documented compared to copper and ruthenium. Their utility often lies in their water tolerance and reusability. organic-chemistry.org

Kinetic and Thermodynamic Aspects Governing Regioselectivity in Triazole Formation

The regioselectivity observed in triazole formation is a direct consequence of the kinetic and thermodynamic favorability of the different reaction pathways.

In the uncatalyzed Huisgen cycloaddition, the activation energies for the formation of the 1,4- and 1,5-regioisomers are very similar, leading to a mixture of products. nih.govrsc.org This suggests that under thermal conditions, there is no significant kinetic preference for one isomer over the other.

The introduction of a copper(I) catalyst dramatically changes the energy landscape of the reaction. DFT calculations have shown that the transition state leading to the 1,4-disubstituted triazole is significantly lower in energy than the transition state for the 1,5-isomer in the copper-catalyzed reaction. nih.gov This large energy difference results in a high kinetic preference for the 1,4-product, explaining the excellent regioselectivity of the CuAAC. The coordination of the copper to the alkyne alters the electronic properties of the reactants, favoring the specific orientation required for 1,4-regioselectivity. nih.govrsc.org

Conversely, in the ruthenium-catalyzed reaction, the mechanistic pathway favors the formation of the 1,5-isomer. This is attributed to the specific coordination environment and electronic properties of the ruthenium catalyst, which directs the reactants into a geometry that preferentially leads to the 1,5-disubstituted triazole.

Studies on Isomer Interconversion, Particularly N1- to N2-Acyltriazole Rearrangements

While the cycloaddition reaction itself establishes the initial substitution pattern on the triazole ring, subsequent isomerizations can occur, particularly with N-acylated triazoles. Studies have shown that N1- and N2-isomers of acylated 1,2,3-triazoles can interconvert. chemrxiv.org This rearrangement can be influenced by thermodynamic factors, where a slow conversion to the more stable isomer may occur over time. chemrxiv.org For instance, the conversion of a less stable N1-acyltriazole to a more thermodynamically favored N2-acyltriazole has been observed at ambient temperatures. chemrxiv.org

The interconversion can also be driven by the crystallization process, where the formation of a stable crystal lattice of one isomer can shift the equilibrium. chemrxiv.org Furthermore, the presence of Brønsted or Lewis acids can catalyze this N1- to N2-acyltriazole rearrangement. chemrxiv.org This interconversion is a crucial consideration in reactions involving N-acyltriazoles, as the reactivity of the different isomers can vary significantly. For example, certain denitrogenative ring cleavage reactions are believed to proceed specifically through the N1-acylated isomer. chemrxiv.org Therefore, understanding and controlling this isomerization is essential for the selective functionalization and transformation of acylated triazoles.

Structural Characterization and Analytical Methodologies

Spectroscopic Methods for Structural Elucidation (NMR, MS, IR)

Spectroscopic techniques are fundamental in determining the molecular structure of 4-Acetyl-2-phenyl-1,2,3-triazole by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. In ¹H NMR, the chemical shift of the triazole ring proton typically appears as a singlet in the range of 8.00–8.75 ppm. nih.gov The acetyl group protons and the protons of the phenyl ring exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. mdpi.comrsc.org ¹³C NMR spectra show distinct signals for the carbon atoms of the triazole ring, with C4 and C5 appearing in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively, which is consistent with the formation of a 1,4-disubstituted 1,2,3-triazole. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electron impact (EI) and electrospray ionization (ESI) are common techniques used to generate the molecular ion peak (M+), which confirms the molecular formula. rsc.orgrsc.org The fragmentation pattern provides additional structural information by revealing stable fragments of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of a related compound, N-(2-phenyl-(1,2,3-triazole-formyl)-N'-arylthiourea, has been studied to understand the influence of substituents on the characteristic infrared bands. nih.gov For 4-Acetyl-2-phenyl-1,2,3-triazole, characteristic absorption bands for the carbonyl group (C=O) of the acetyl moiety and the vibrations of the triazole and phenyl rings are expected. rasayanjournal.co.in

| Technique | Key Observations for 1,2,3-Triazole Derivatives | Reference |

|---|---|---|

| ¹H NMR | Triazole H-5 proton chemical shift: 8.00–8.75 ppm (singlet). | nih.gov |

| ¹³C NMR | Triazole C4: 139.27–148.64 ppm; Triazole C5: 122.46–127.49 ppm. | nih.gov |

| Mass Spectrometry | Provides molecular weight and fragmentation patterns for structural confirmation. | rsc.orgrsc.org |

| IR Spectroscopy | Shows characteristic absorption bands for functional groups like C=O and ring vibrations. | nih.govrasayanjournal.co.in |

| Parameter | Observation | Reference |

|---|---|---|

| Ring Planarity | The 1,2,3-triazole ring is essentially planar. | nih.gov |

| Dihedral Angle | The N-bound 4-cyanophenyl group is twisted relative to the triazole ring. | nih.gov |

| Dihedral Angle | The C-bound acetyl group is nearly co-planar with the triazole ring. | nih.gov |

Advanced Crystallographic Techniques: Hirshfeld Surface Analysis and Non-Covalent Interaction Plots

Beyond basic structural determination, advanced crystallographic techniques provide deeper insights into the intermolecular interactions that govern the crystal packing.

Non-Covalent Interaction (NCI) Plots: NCI plots are used to visualize and characterize non-covalent interactions in real space. These plots can distinguish between attractive interactions, such as hydrogen bonds and π-π stacking, and repulsive steric clashes. In a related triazole derivative, NCI plots have been used to confirm the attractive nature of C=O···π and C≡N···π interactions. nih.gov

Chromatographic Techniques for Purification and Analysis (e.g., HPLC)

Chromatographic techniques are essential for the purification and analysis of 4-Acetyl-2-phenyl-1,2,3-triazole, ensuring the sample is free from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For triazole derivatives, various HPLC methods have been developed. sielc.comsielc.com Mixed-mode stationary phases, such as Primesep 100, can be used to separate polar compounds like 1,2,4-triazole (B32235) using a mobile phase of acetonitrile (B52724) and water with a buffer. sielc.com The retention time is influenced by the mobile phase composition, buffer pH, and concentration. helixchrom.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Primesep 100, 4.6x150 mm, 5 µm, 100A | sielc.com |

| Mobile Phase | MeCN/H₂O - 25/75% | sielc.com |

| Buffer | TFA - 0.1% | sielc.com |

| Flow Rate | 1.0 ml/min | sielc.com |

| Detection | CAD (Corona), MS-compatible | sielc.com |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Molecular Structure and Reactivity

DFT calculations also provide insights into the reactivity of the molecule. The planarity and distance of the 1,2,3-triazole ring, which are similar to amide bonds, contribute to its ability to act as a linker and participate in various biological interactions. nih.gov The calculated geometric parameters from DFT can help explain the stability and potential interaction modes of 4-Acetyl-2-phenyl-1,2,3-triazole.

Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. For various triazole derivatives, FMO analysis has been performed to calculate this energy gap and other reactivity descriptors like electronegativity (χ), global hardness (η), and softness (δ). nih.gov In studies of related 1,2,4-triazole (B32235) derivatives, the HOMO orbitals are often located on the purine (B94841) ring, while LUMO orbitals are concentrated around the triazole ring and its substituents. arkat-usa.org For 4-Acetyl-2-phenyl-1,2,3-triazole, the acetyl and phenyl groups are expected to significantly influence the distribution and energy levels of these frontier orbitals.

Table 1: Representative FMO Data for a Related Triazole Derivative (Note: Data is for a 1,2,4-triazole derivative and serves as an illustrative example of the parameters calculated. Specific values for 4-Acetyl-2-phenyl-1,2,3-triazole are not available in the cited literature.)

| Parameter | Value (eV) |

| EHOMO | -6.89 |

| ELUMO | -2.27 |

| Energy Gap (ΔE) | 4.62 |

Source: Adapted from studies on 1,2,4-triazole derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas prone to nucleophilic attack.

Green regions show neutral potential.

For triazole derivatives, MEP analysis typically shows the most negative potential (red) located on the nitrogen atoms of the triazole ring and any carbonyl oxygen atoms, identifying them as primary sites for electrophilic interaction. researchgate.net In 4-Acetyl-2-phenyl-1,2,3-triazole, the nitrogen atoms of the triazole ring and the oxygen atom of the acetyl group would be expected to be the most electronegative regions, making them likely sites for hydrogen bonding and coordination with metal ions.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. nih.gov This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can be used to predict spectroscopic parameters like NMR chemical shifts (¹H and ¹³C). These predictions are valuable for confirming the structure of synthesized compounds by comparing the calculated spectra with experimental data. rsc.org For various 1,2,3-triazole derivatives, DFT calculations at levels like B3LYP/6-31+G(d,p) have shown good agreement between the calculated and experimental chemical shifts. rsc.org

In the case of 4-Acetyl-2-phenyl-1,2,3-triazole, computational prediction of its NMR spectrum would help in assigning the signals observed in experimental spectra, confirming the positions of the acetyl and phenyl groups on the triazole ring. For example, the proton of the triazole ring (C5-H) in similar 1,4-disubstituted 1,2,3-triazoles typically appears as a singlet in the range of 8.00-8.20 ppm in the ¹H-NMR spectrum. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). pnrjournal.com These studies are fundamental in drug discovery to understand potential biological activity. Triazole derivatives are frequently subjected to docking studies to evaluate their potential as inhibitors of various enzymes, such as acetylcholinesterase (AChE), enoyl-acyl carrier protein reductase (InhA), or various kinases. nih.govnih.gov

Docking studies on compounds containing a 1,2,3-triazole core often reveal that the triazole ring can form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of the target protein. nih.govnih.gov Although specific docking studies for 4-Acetyl-2-phenyl-1,2,3-triazole are not prominently featured in the provided literature, its derivatives have been designed and docked to explore their therapeutic potential. nih.govnih.gov The acetyl and phenyl groups would be key features determining its binding mode and affinity within a given protein target.

Table 2: Representative Molecular Docking Data for a Related Triazole Derivative Against InhA Enzyme (Note: Data is for a more complex acetophenone-1,2,3-triazole derivative and serves as an illustrative example. Specific values for 4-Acetyl-2-phenyl-1,2,3-triazole are not available in the cited literature.)

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound 10 | InhA (4UVD) | -8.97 | Met98 |

Source: Adapted from a study on acetophenone-1,2,3-triazole inhibitors. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties and Light Absorption Simulation

Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the electronic excited states of molecules. rsc.org This allows for the simulation of UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov

For 1,2,3-triazole based chromophores, TD-DFT calculations can predict the absorption maxima (λmax) and help understand the nature of the electronic transitions, such as π→π* or n→π* transitions. nih.govrsc.org However, studies have shown that the accuracy of TD-DFT for 1,2,3-triazole regioisomers can be challenging and highly dependent on the choice of functional and the inclusion of solvent effects. rsc.org Nevertheless, TD-DFT remains a valuable tool for rationalizing the photophysical properties of these compounds and guiding the design of new materials with specific light-absorbing characteristics. nih.gov

Conformational Analysis through Computational Methods

The conformational landscape of 4-Acetyl-2-phenyl-1,2,3-triazole is primarily defined by the rotational freedom around two key single bonds: the N2-C(phenyl) bond and the C4-C(acetyl) bond. Computational chemistry methods, particularly Density Functional Theory (DFT), provide valuable insights into the preferred spatial arrangement of the phenyl and acetyl groups relative to the central triazole ring. While specific computational studies on 4-Acetyl-2-phenyl-1,2,3-triazole are not extensively documented in publicly available literature, a comprehensive understanding can be built by examining theoretical investigations on structurally analogous compounds.

The conformational preference of the acetyl group at the C4 position is another key determinant of the molecule's shape. Computational studies on acetyl-substituted five-membered heterocyclic rings, such as 2-acetylthiophene (B1664040) and 2-acetylfuran, have shown a preference for the conformer where the carbonyl group is oriented away from the ring's heteroatom (O,S-cis conformer) researchgate.net. This preference is often attributed to electrostatic interactions. For example, in 2-acetylthiophene, the O,S-cis conformer is predominantly favored in various solvents and in the gas phase, as determined by infrared spectroscopy and theoretical calculations researchgate.net. Similarly, a computational study on 5-acetyl-2,4-dimethylthiazole (B181997) using DFT calculations identified the stable conformation of the acetyl group relative to the thiazole (B1198619) ring scielo.org.mxresearchgate.net. Based on these analogous systems, it is highly probable that the acetyl group in 4-Acetyl-2-phenyl-1,2,3-triazole also adopts a preferred orientation to minimize steric hindrance and optimize electronic interactions with the triazole ring. The rotation around the C4-C(acetyl) bond would likely have a noticeable energy barrier, with specific conformers being more stable.

Table 1: Calculated Dihedral Angles in Phenyl-Triazole Derivatives from Computational Studies

| Compound | Method/Basis Set | Solvent | Dihedral Angle (°) | Reference |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole | B3LYP/6-311++G(2df,p) | Gas Phase | 53.48 | researchgate.net |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole | B3LYP/6-311++G(2df,p) | CDCl₃ | 57.23 | researchgate.net |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole | B3LYP/6-311++G(2df,p) | DMSO | 72.88 | researchgate.net |

Table 2: Conformational Data of Structurally Related Compounds

| Compound | Observation | Method | Finding | Reference |

| 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde | Dihedral angle between triazolyl and phenyl rings | X-ray Crystallography | 2.44(7)° | mdpi.com |

| 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole | Dihedral angle between phenyl and triazole rings | X-ray Crystallography | 21.29 (12)° | nih.gov |

| 2-acetylthiophene | Conformational isomerism | IR Spectroscopy & DFT | O,S-cis conformer predominates | researchgate.net |

Advanced Applications and Derivatization Strategies in Chemical Sciences

Utilizing the 4-Acetyl-2-phenyl-1,2,3-triazole Scaffold for Designing Complex Heterocyclic Frameworks

The 4-acetyl-2-phenyl-1,2,3-triazole scaffold is a versatile building block for the construction of a wide array of complex heterocyclic frameworks. The presence of the acetyl group provides a reactive handle for various chemical transformations, allowing for the annulation of additional rings and the introduction of diverse functionalities.

One notable application is in the synthesis of fused heterocyclic systems. For instance, the reaction of 2-phenyl-1,2,3-triazole-4-formylhydrazine, a derivative of the parent compound, with carbon disulfide and potassium hydroxide (B78521) yields an oxadiazole derivative. This intermediate can then undergo a Mannich reaction with different dialkyl amines to furnish 3-N,N-dialkyl derivatives. oriprobe.com Furthermore, condensation of the formylhydrazine (B46547) with aromatic acids in the presence of phosphorus oxychloride leads to the formation of other oxadiazole derivatives. oriprobe.com

Another synthetic route involves the reaction of the dithiocarbazate derived from 2-phenyl-1,2,3-triazole-4-formylhydrazine with hydrazine (B178648) hydrate (B1144303) to produce a triazole derivative. oriprobe.com This product can be further treated with carboxylic acids in refluxing phosphorus oxychloride to yield s-triazolo[3,4-b]-1,3,4-thiadiazole derivatives. oriprobe.com These examples highlight the utility of the 4-substituted-2-phenyl-1,2,3-triazole core in generating novel and complex heterocyclic structures with potential applications in various fields of chemistry.

Integration of Triazole Moieties into Polymer Architectures and Materials Science

The integration of 1,2,3-triazole moieties into polymer backbones has emerged as a promising strategy for developing new functional materials. These triazole-containing polymers often exhibit unique properties owing to the inherent characteristics of the triazole ring, such as its high dipole moment, ability to form hydrogen bonds, and coordination capabilities with metal ions. mdpi.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides an efficient and highly selective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, which can be readily incorporated into polymer chains. mdpi.com This approach allows for the synthesis of polymers with well-defined structures and tailored properties.

For example, polymers containing 4-azo-3,5-substituted-1,2,4-triazole units have been synthesized and investigated for their potential applications. ajchem-a.comajchem-a.com These polymers are typically prepared by treating 1,2,4-triazole (B32235) 4-azo derivatives with polyacryloyl chloride in the presence of pyridine (B92270) and dry acetonitrile (B52724). ajchem-a.comajchem-a.com Research has shown that some of these polymers exhibit interesting properties, including antibacterial and anticorrosion activities. ajchem-a.comajchem-a.com The versatility of the triazole scaffold allows for the introduction of various substituents, enabling the fine-tuning of the polymer's physical and chemical characteristics for specific applications in materials science.

Role of 1,2,3-Triazoles as Bioisosteric Replacements in Molecular Design

In the realm of medicinal chemistry, the 1,2,3-triazole ring is widely recognized as a valuable bioisostere. exlibrisgroup.comnih.govresearchgate.net Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The structural features of the 1,2,3-triazole enable it to mimic various functional groups, making it a powerful tool in the design of new drug analogs with improved pharmacological profiles. exlibrisgroup.comnih.govresearchgate.net

One of the most common applications of the 1,2,3-triazole as a bioisostere is the replacement of the amide bond. exlibrisgroup.com The triazole ring shares similarities with the amide functionality in terms of planarity and dipole moment. nih.gov However, the triazole ring offers enhanced stability against hydrolytic, oxidative, and reductive conditions. exlibrisgroup.com This increased metabolic stability can lead to improved pharmacokinetic properties of drug candidates.

The 1,4-disubstituted-1,2,3-triazole, in particular, has been shown to be a suitable bioisostere in various contexts. nih.gov It possesses a strong dipole moment and has better hydrogen bond accepting and donating capabilities than an amide group. nih.gov This allows for strong interactions with biological targets, potentially leading to enhanced potency. The versatility of the triazole scaffold, which allows for the introduction of various substituents, further facilitates the optimization of drug-like properties. researchgate.net

The widespread use of the 1,2,3-triazole scaffold in compounds with diverse biological activities, including antimicrobial, antiviral, and antitumor effects, underscores its importance as a bioisosteric replacement in modern drug discovery. exlibrisgroup.comnih.govresearchgate.net

Derivatization for Tuning Chemical and Electronic Properties

The 4-acetyl-2-phenyl-1,2,3-triazole scaffold serves as a versatile platform for chemical derivatization, enabling the fine-tuning of its chemical and electronic properties for various applications. The acetyl group, in particular, offers a reactive site for a multitude of chemical transformations.

The electronic properties of the resulting molecules can be significantly influenced by the nature of the substituents introduced onto the triazole or phenyl ring. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic system, thereby modulating its reactivity, photophysical properties, and biological activity.

For instance, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole and its subsequent methylation to form 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide demonstrates how derivatization can lead to the formation of triazolium salts, which can be used as precursors for N-heterocyclic carbene ligands. nih.gov These ligands, when coordinated to metal centers like iridium(III), allow for the synthesis of a series of cationic cyclometalated complexes with tunable luminescent properties, ranging from blue to red. nih.gov This highlights how strategic derivatization of the triazole core can lead to materials with tailored electronic and optical characteristics.

Synthesis of Dihydropyrimidinone Derivatives

A significant derivatization strategy for triazole-containing compounds involves their use in the synthesis of dihydropyrimidinone (DHPM) derivatives. DHPMs are a class of heterocyclic compounds that exhibit a wide range of biological activities and are considered "privileged structures" in drug discovery. nih.govencyclopedia.pub

The Biginelli reaction, a one-pot multicomponent reaction, is a classical and efficient method for the synthesis of DHPMs. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). nih.gov In a modified approach, triazole-containing starting materials can be incorporated to generate novel DHPM hybrids.

For example, a series of new 1,2,4-triazole-dihydropyrimidinone derivatives have been synthesized through a multi-step process. chemicaljournals.com This involves the initial synthesis of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone, which is then converted to an enaminone. chemicaljournals.com The subsequent reaction of this enaminone with substituted aryl aldehydes and urea in the presence of glacial acetic acid yields the desired dihydropyrimidinone derivatives. chemicaljournals.com

This synthetic strategy allows for the introduction of diversity at different positions of the DHPM ring, enabling the creation of libraries of compounds for biological screening. nih.gov The resulting hybrid molecules, combining the structural features of both the triazole and dihydropyrimidinone scaffolds, hold promise for the development of new therapeutic agents.

Functionalization of Triazole C-Nucleoside Templates

The functionalization of triazole C-nucleoside templates represents a significant area of research, particularly in the development of novel antiviral and anticancer agents. acs.orgnih.govacs.org C-nucleosides are a class of nucleoside analogues where the nucleobase is attached to the ribose sugar via a carbon-carbon bond, making them resistant to enzymatic degradation. acs.org

The 1,2,3-triazole ring is an attractive scaffold for modifying the nucleobase in these C-nucleosides. acs.orgnih.gov A key challenge in this area has been the selective functionalization of the triazole ring, particularly the N2 arylation of 2H-1,2,3-triazole C-nucleosides. acs.org

Future Research Directions and Emerging Perspectives

Development of Sustainable and Greener Synthetic Methodologies for 4-Acetyl-2-phenyl-1,2,3-triazole

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to reduce environmental impact and enhance efficiency. Future research in the synthesis of 4-acetyl-2-phenyl-1,2,3-triazole is geared towards the development of more sustainable and eco-friendly methods. A key focus is the utilization of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high yields, mild reaction conditions, and regioselectivity, producing 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The synthesis of 4-acetyl-2-phenyl-1,2,3-triazole can be envisioned through the reaction of phenyl azide (B81097) and acetylacetylene, and optimizing this reaction to proceed in aqueous media or with recyclable catalysts is a significant research goal. acs.org

The exploration of alternative energy sources such as microwave irradiation and ultrasound is another promising avenue. These techniques can often accelerate reaction rates, improve yields, and reduce the need for harsh solvents. For instance, microwave-assisted synthesis has been successfully employed for the preparation of various triazole derivatives, suggesting its potential applicability for the efficient synthesis of 4-acetyl-2-phenyl-1,2,3-triazole. nih.gov

Furthermore, the development of one-pot multi-component reactions represents a highly efficient and atom-economical approach. Designing a one-pot synthesis for 4-acetyl-2-phenyl-1,2,3-triazole from simple, readily available starting materials would be a significant advancement in its sustainable production. nih.gov

Exploration of Novel Catalytic Systems and Reaction Pathways

The catalyst plays a crucial role in the synthesis of triazoles, influencing reaction efficiency, selectivity, and environmental footprint. While copper has been a workhorse catalyst for azide-alkyne cycloadditions, research is expanding to include other metals and even metal-free systems to overcome challenges like catalyst toxicity and removal from the final product. nih.govnih.gov

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach to CuAAC, often leading to the formation of 1,5-disubstituted triazoles. nih.gov While not directly applicable to the synthesis of the 1,4-disubstituted 4-acetyl-2-phenyl-1,2,3-triazole, the exploration of ruthenium catalysts for other transformations involving this triazole core is a viable research direction. Silver-catalyzed methods have also been reported for triazole synthesis. nih.gov

A significant area of future research lies in the development of heterogeneous catalysts. These catalysts, often based on metals supported on solid matrices like silica, offer the advantage of easy separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry. google.com The design of novel, highly efficient, and reusable catalysts for the synthesis of 4-acetyl-2-phenyl-1,2,3-triazole is a key objective.

Beyond catalytic systems, the exploration of entirely new reaction pathways is crucial. This could involve, for example, the use of hypervalent iodine reagents or electrochemical methods to mediate the formation of the triazole ring, potentially avoiding the need for metal catalysts altogether. nih.gov

Advances in Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. For 4-acetyl-2-phenyl-1,2,3-triazole, computational modeling can provide profound insights into its structure-activity relationships (SAR).

Molecular docking simulations are particularly valuable for designing derivatives of 4-acetyl-2-phenyl-1,2,3-triazole with specific biological activities. By docking virtual libraries of derivatives into the active sites of target proteins, researchers can identify candidates with high binding affinities and predict their potential as inhibitors or modulators of biological processes. researchgate.net This in-silico screening can significantly reduce the time and cost associated with experimental screening.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to establish a mathematical relationship between the structural features of a series of 4-acetyl-2-phenyl-1,2,3-triazole derivatives and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational models is another critical aspect of modern drug design. nih.gov

Design and Synthesis of Advanced Molecular Architectures Based on the 4-Acetyl-2-phenyl-1,2,3-triazole Framework

The 4-acetyl-2-phenyl-1,2,3-triazole scaffold serves as a versatile building block for the construction of more complex and functional molecular architectures. The acetyl group, in particular, offers a reactive handle for further chemical modifications, allowing for the introduction of diverse functional groups and the creation of hybrid molecules.

One promising direction is the synthesis of molecules where the 4-acetyl-2-phenyl-1,2,3-triazole unit is linked to other heterocyclic systems known for their biological activities, such as quinazolines, pyridines, or indoles. mdpi.comresearchgate.netrsc.org This molecular hybridization approach aims to create multifunctional molecules with enhanced or novel therapeutic properties. nih.gov

The development of dendrimers and polymers incorporating the 4-acetyl-2-phenyl-1,2,3-triazole moiety is another area of interest. Such macromolecules could find applications in drug delivery, sensing, or materials science. The triazole ring's stability and the potential for functionalization at the acetyl group make it an attractive component for these advanced architectures.

Furthermore, the synthesis of N-Mannich bases derived from the triazole core has been shown to yield compounds with interesting biological activities. mdpi.com Applying this strategy to 4-acetyl-2-phenyl-1,2,3-triazole could lead to the discovery of new classes of bioactive compounds.

Q & A

Q. What are the optimal synthetic routes for 4-Acetyl-2-phenyl-1,2,3-triazole, and how can reaction conditions be tailored to improve yields?

The synthesis of triazole derivatives often involves cycloaddition reactions or nucleophilic substitutions. For example, refluxing hydrazides in polar aprotic solvents like DMSO under reduced pressure can yield triazole derivatives with moderate yields (e.g., 65% for a related compound) . Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another robust method, offering high regioselectivity (>95% conversion) for 1,4-substituted triazoles . Key variables to optimize include solvent choice (e.g., ethanol vs. DMSO), reaction time (12–18 hours), and catalyst loading.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 4-Acetyl-2-phenyl-1,2,3-triazole?

Structural validation typically involves:

- ¹H/¹³C NMR : Peaks for the acetyl group (~2.5 ppm for CH₃, ~170 ppm for C=O) and phenyl protons (7.0–8.0 ppm) .

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and triazole ring C-N (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching the calculated molecular weight (e.g., [M+H]⁺ at m/z 228 for C₁₀H₉N₃O). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. What strategies mitigate by-product formation during triazole synthesis?

By-products like regioisomers or hydrolyzed intermediates can arise from competing reaction pathways. Strategies include:

- Using Cu(I) catalysts to enforce 1,4-regioselectivity in CuAAC .

- Controlling pH and temperature to prevent hydrolysis of acetyl groups (e.g., avoiding strong bases at elevated temperatures) .

- Employing chromatographic purification (e.g., silica gel) or recrystallization (water-ethanol mixtures) to isolate the target compound .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 4-Acetyl-2-phenyl-1,2,3-triazole derivatives?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins. For example, triazole derivatives with aryl substituents exhibit binding to enzyme active sites (e.g., α-glycosidase), where hydrophobic interactions and hydrogen bonding are critical . Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and polar surface area can further prioritize candidates for in vitro testing .

Q. What crystallographic techniques resolve structural ambiguities in 4-Acetyl-2-phenyl-1,2,3-triazole complexes?

Single-crystal X-ray diffraction (SXRD) with programs like SHELXL is essential for determining bond lengths, angles, and packing motifs. For example, triazole rings typically show planar geometry with C-N bond lengths of ~1.32 Å. Twinning or disorder in crystals can be addressed using the TWIN/BASF commands in SHELX . High-resolution data (≤1.0 Å) improves refinement accuracy, particularly for hydrogen bonding networks .

Q. How do substituents on the triazole ring influence thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that acetyl and phenyl groups enhance stability via resonance and steric effects. For example, nitro-substituted triazoles decompose exothermically at ~250°C, while acetyl derivatives show slower mass loss below 200°C . Kinetic studies using the Kissinger method can calculate activation energies (Eₐ) for decomposition .

Q. What mechanisms underlie the rearrangement of 4-imino-1,2,3-triazoles, and how can they be controlled?

Dimroth rearrangements in triazoles are influenced by substituent electronic effects. Electron-withdrawing groups (e.g., acetyl) stabilize the 1,4-isomer, while electron-donating groups (e.g., methoxy) favor ring-degenerate shifts. Solvent polarity and temperature (e.g., ethanol at 25°C vs. 80°C) also modulate reaction rates . Monitoring via TLC or HPLC ensures reaction completion before isolation .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the biological activity of triazole derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. For example, antimicrobial activity of 4-Acetyl-2-phenyl-1,2,3-triazole against S. aureus might differ due to solvent residues (e.g., DMSO) in stock solutions. Rigorous purity validation (HPLC ≥95%) and standardized protocols (e.g., CLSI guidelines) are critical .

Q. Why do crystallographic data sometimes conflict with computational predictions for triazole geometries?

Gas-phase DFT calculations may neglect crystal packing forces. For instance, predicted dihedral angles between phenyl and triazole rings may deviate by 5–10° in SXRD structures due to π-stacking interactions . Hybrid methods (e.g., ONIOM) incorporating solvent and lattice effects improve agreement .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.